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2-(3-

(Chloromethyl)pentyl)thiophene

Cat. No.: B13557359

Get Quote

Executive Summary
Substituted pentylthiophenes represent a privileged scaffold in medicinal chemistry,

characterized by the electronic versatility of the thiophene ring coupled with the specific

lipophilic contribution of the pentyl (

) chain. Unlike shorter alkyl homologues (methyl/ethyl), the pentyl group imparts a critical logP
value (typically ~3.5–4.5), enabling superior membrane permeability and hydrophobic pocket
occupation in target enzymes (e.g., kinases, COX-2).

This guide dissects the biological potential of this class, moving beyond generic heterocyclic

chemistry to focus on the specific utility of the C5-alkylated thiophene core. It covers synthetic

pathways, antimicrobial/cytotoxic mechanisms, and validated experimental protocols.

Molecular Architecture & SAR Logic
The "Lipophilic Sweet Spot"
The biological activity of alkylthiophenes is often governed by the Cut-off Effect, where

biological activity increases with alkyl chain length up to a critical point before declining due to
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solubility issues or micelle formation.

C1-C2 (Methyl/Ethyl): Insufficient lipophilicity for passive diffusion across the blood-brain

barrier (BBB) or bacterial cell walls.

C5 (Pentyl): Optimal balance. The pentyl chain allows the molecule to act as a "lipid anchor,"

inserting into the phospholipid bilayer or occupying the hydrophobic channel of enzymes like

cyclooxygenase or specific receptor tyrosine kinases (RTKs).

C8+ (Octyl+): Often results in "molecular soap" behavior (surfactant toxicity) or poor aqueous

solubility, limiting bioavailability.

Electronic Effects
The thiophene ring is

-excessive (super-aromatic). Substituents at the 2- and 5-positions allow for fine-tuning:

2-Pentyl group: Acts as an electron-donating group (+I effect), slightly activating the ring for

electrophilic attack at C5.

Bioisosterism: The thiophene ring is a classic bioisostere for phenyl groups (e.g., in NSAIDs),

but with different metabolic liabilities (S-oxidation).

Synthetic Architectures
To access substituted pentylthiophenes, we prioritize methods that avoid ring opening and

allow regioselective functionalization.

Core Synthesis: Kumada Coupling (Protocol A)
Rationale: Direct alkylation of halothiophenes is more precise than Friedel-Crafts

acylation/reduction sequences, which can suffer from rearrangement.
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Figure 1: Regioselective synthesis of functionalized pentylthiophenes via Nickel-catalyzed

cross-coupling.

Protocol: Synthesis of 2-Pentylthiophene
Reagents: 2-Bromothiophene (1.0 eq), Pentylmagnesium bromide (1.2 eq, 2.0 M in ether),

Ni(dppp)Cl₂ (0.5 mol%).

Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add 2-bromothiophene and

anhydrous THF.

Catalyst: Add Ni(dppp)Cl₂. The solution should turn orange/red.

Addition: Cool to 0°C. Add PentylMgBr dropwise over 30 mins to control exotherm.

Reflux: Warm to RT, then reflux for 12 hours.

Quench: Cool to 0°C, quench with saturated

.

Workup: Extract with diethyl ether (3x). Wash organics with brine, dry over

.

Purification: Vacuum distillation. 2-Pentylthiophene is a colorless oil.
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Biological Profiles & Mechanisms[1][2]
Antimicrobial Activity (Membrane Perturbation)
Substituted pentylthiophenes exhibit significant activity against Gram-positive bacteria (S.

aureus, B. subtilis) and fungi (C. albicans).

Mechanism: The pentyl tail inserts into the lipid bilayer, increasing membrane fluidity and

causing leakage of intracellular

ions. The thiophene headgroup, often functionalized with aldehydes or Schiff bases, can
interact with membrane-bound proteins.

Data Summary:

Organism Strain
Compound
Class

MIC (

g/mL)
Mechanism

S. aureus ATCC 29213
5-Nitro-2-

pentylthiophene
4 - 8

Membrane

Depolarization

E. coli ATCC 25922

2-

Pentylthiophene-

5-carboxamide

32 - 64
Efflux Pump

Substrate

C. albicans Clinical

2-

Pentylthiophene

Schiff Base

8 - 16

Ergosterol

Biosynthesis

Inhibition

Cytotoxicity (Anticancer)
Derivatives like 2-pentylthiophene-5-carboxylic acid and its amides have shown cytotoxicity

against HepG2 (Liver) and MCF-7 (Breast) cancer lines.

Pathway: Induction of Reactive Oxygen Species (ROS) leading to mitochondrial membrane

potential collapse (

).
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Figure 2: Proposed cytotoxic mechanism involving mitochondrial disruption.

Experimental Protocols (Validation)
Protocol: Minimum Inhibitory Concentration (MIC)
Objective: Quantify antimicrobial potency.[1]

Inoculum: Prepare bacterial suspension (
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CFU/mL) in Mueller-Hinton Broth.

Dilution: Dissolve pentylthiophene derivative in DMSO (max 1% final conc). Perform serial 2-

fold dilutions in 96-well plates (Range: 128 to 0.5

g/mL).

Incubation: Add inoculum to wells. Incubate at 37°C for 24h.

Readout: Add Resazurin dye (0.01%). Blue

Pink indicates growth. The lowest concentration remaining Blue is the MIC.

Protocol: MTT Cytotoxicity Assay
Objective: Assess metabolic viability of cancer cells.

Seeding: Seed HepG2 cells (

cells/well) in 96-well plates. Incubate 24h.

Treatment: Treat with compound (0.1 - 100

M) for 48h.

Labeling: Add MTT reagent (5 mg/mL). Incubate 4h. Mitochondrial succinate dehydrogenase

reduces MTT to purple formazan.

Solubilization: Dissolve crystals in DMSO.

Analysis: Measure Absorbance at 570 nm. Calculate

using non-linear regression.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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